N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide is an anthranilic acid derivative that acts as a soluble guanylyl cyclase (sGC) agonist. [] It is currently known by the proposed international nonproprietary name, ataciguat sodium. [] sGC is a heme-enzyme and ubiquitous NO receptor that mediates NO downstream signaling by generating cGMP. [] N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide and similar compounds are of particular interest to researchers due to their potential use in treating endothelial dysfunction. []
N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide, along with the similar anthranilic acid derivative 2-(4-chloro-phenylsulfonylamino)-4,5-dimethoxy-N-(4-(thiomorpholine-4-sulfonyl)-phenyl)-benzamide (S3448), activate different sGC preparations in a concentration-dependent and quickly reversible fashion with mixed-type activation kinetics. [] Activation of sGC by these compounds is additive to activation by NO donors. [] Interestingly, instead of being inhibited, it was potentiated by the heme-iron oxidants 1H-[1,2,4]-oxdiazolo[3,4-a]quinoxalin-1-one (ODQ) and 4H-8-bromo-1,2,4-oxadiazolo(3,4-d) benz(b)(1,4)oxazin-1-one (NS2028), suggesting that the new compounds target the ferric heme sGC isoform. [] Protoporphyrin IX acts as a competitive activator, and zinc-protoporphyrin IX inhibits activation of heme-oxidized sGC by HMR1766 and S3448, whereas heme depletion of sGC by Tween 20 treatment reduced activation. []
In Vitro Studies:* N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide increases cGMP levels in cultured rat aortic smooth muscle cells. []* It induces vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum. []* It elicits phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239. []
In Vivo Studies: * Intravenous injection of N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide decreased arterial blood pressure in anesthetized pigs. []
Researchers observed that the pharmacological responses to N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide were enhanced by ODQ and NS2028 in both in vitro and in vivo studies. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: